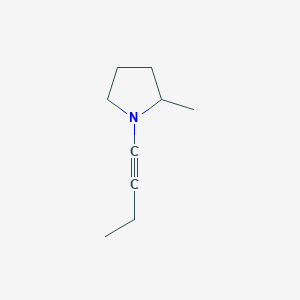

1-But-1-ynyl-2-methylpyrrolidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-But-1-ynyl-2-methylpyrrolidine, also known as this compound, is a useful research compound. Its molecular formula is C9H15N and its molecular weight is 137.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1-But-1-ynyl-2-methylpyrrolidine has been investigated for its pharmacological properties, particularly as a scaffold in drug development. Its unique structure allows for interactions with biological targets, making it a candidate for various therapeutic areas.

Anticancer Activity

Research indicates that derivatives of pyrrolidine compounds can inhibit the interaction between MDM2 and p53, a crucial pathway in cancer progression. Compounds similar to this compound have demonstrated efficacy against various tumor cells, including osteosarcoma and acute lymphoblastic leukemia (ALL) .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound | Cancer Type | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Osteosarcoma | Inhibition of MDM2-p53 interaction | High |

| Similar Analog | Acute Lymphoblastic Leukemia | Induction of apoptosis | Moderate |

Antimicrobial Properties

The compound's derivatives have shown moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. This is particularly relevant in the context of increasing antibiotic resistance .

Table 2: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 17 |

| This compound | S. aureus | 15 |

Synthetic Methodologies

The compound serves as an important intermediate in organic synthesis, particularly in the formation of complex molecules. Its alkyne functionality allows for various coupling reactions, making it valuable in synthetic organic chemistry.

Coupling Reactions

The terminal alkyne group in this compound enables its use in Sonogashira coupling reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic structures .

Table 3: Synthetic Reactions Involving Pyrrolidine Derivatives

| Reaction Type | Conditions | Product Yield (%) |

|---|---|---|

| Sonogashira Coupling | Pd catalyst, CuI | Up to 85% |

| Alkyne Metathesis | Grubbs Catalyst | Variable (dependent on substrate) |

Material Sciences Applications

Beyond medicinal chemistry, this compound has potential applications in material sciences, particularly in the development of polymers and nanomaterials.

Polymerization Processes

The compound can be utilized as a monomer in the synthesis of functionalized polymers due to its reactive alkyne group. These polymers can exhibit unique properties suitable for coatings or biomedical applications.

Table 4: Polymerization Applications of Pyrrolidine Derivatives

| Polymer Type | Application Area | Properties |

|---|---|---|

| Functionalized Polymers | Biomedical Coatings | Biocompatibility, enhanced mechanical strength |

| Conductive Polymers | Electronics | Improved conductivity |

Case Studies and Research Findings

Several studies have documented the applications of this compound, highlighting its versatility:

- Anticancer Research : A study demonstrated that analogs of this compound significantly inhibited cancer cell proliferation by targeting the MDM2-p53 pathway .

- Antimicrobial Studies : Another investigation reported that specific derivatives exhibited promising antibacterial activity against resistant strains, suggesting their potential as new antimicrobial agents .

- Synthetic Chemistry : Research has successfully employed this compound in various coupling reactions, yielding complex organic molecules with high efficiency .

Eigenschaften

CAS-Nummer |

114143-76-9 |

|---|---|

Molekularformel |

C9H15N |

Molekulargewicht |

137.22 g/mol |

IUPAC-Name |

1-but-1-ynyl-2-methylpyrrolidine |

InChI |

InChI=1S/C9H15N/c1-3-4-7-10-8-5-6-9(10)2/h9H,3,5-6,8H2,1-2H3 |

InChI-Schlüssel |

SGVAWWQBFHRJIM-UHFFFAOYSA-N |

SMILES |

CCC#CN1CCCC1C |

Kanonische SMILES |

CCC#CN1CCCC1C |

Synonyme |

Pyrrolidine, 1-(1-butynyl)-2-methyl- (9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.